4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole
Overview
Description
Rabeprazole is a proton pump inhibitor (PPI) that is widely used in the treatment of conditions that require a reduction in gastric acid secretion, such as gastro-oesophageal reflux disease (GORD), peptic ulcers, and Zollinger-Ellison syndrome (ZES) . It is also part of the therapy for eradicating Helicobacter pylori infections . While the provided data does not specifically mention "4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole," it is understood that this compound would be a derivative of rabeprazole, potentially with modifications to its molecular structure that could affect its pharmacological profile.
Synthesis Analysis
The synthesis of rabeprazole and its derivatives, including metabolites and related substances, has been explored in the literature . The synthesis process can lead to the formation of various impurities such as rabeprazole sulfide, rabeprazole sulfone, and others . These impurities are characterized to ensure the quality and efficacy of the drug substance. The specific synthesis route for "4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole" is not detailed in the provided papers, but it would likely involve modifications to the rabeprazole molecule to achieve the desired structural changes.
Molecular Structure Analysis
The molecular structure of rabeprazole and its derivatives plays a crucial role in their function as proton pump inhibitors. The core structure of rabeprazole allows it to bind to the proton pump in the stomach lining, thereby inhibiting gastric acid secretion . Any modifications to this structure, such as those implied in the name "4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole," would need to be analyzed to determine their impact on the drug's binding affinity and inhibitory potency.
Chemical Reactions Analysis
Rabeprazole undergoes various chemical reactions in the body, including metabolism by the CYP2C19 enzyme . The presence of different genotypes of this enzyme can affect the metabolism and pharmacokinetics of rabeprazole . The specific chemical reactions and metabolic pathways for "4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole" would need to be studied to understand its behavior in the body and its potential as a therapeutic agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of rabeprazole, such as solubility, stability, and dissolution rate, are important for its formulation and therapeutic efficacy . These properties would also be relevant for any derivatives, including "4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole." The inhibition of mild steel corrosion by rabeprazole sulfide, for example, provides insight into the chemical reactivity and potential applications of rabeprazole derivatives beyond their use as PPIs .
Scientific Research Applications
Photodegradation Study of Rabeprazole Sodium
Rabeprazole sodium, closely related to 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, was studied for its photodegradation properties. It was found that under UVC-254 nm and metal-halide lamps, rabeprazole sodium degraded into benzimidazolone and benzimidazole, among other products. This degradation followed zero-order kinetics when the drug was in methanol solution, indicating a potential for chemical instability under certain conditions (Garcia et al., 2008).
Corrosion Inhibition by Rabeprazole Sulfide
A study on the inhibition effect of Rabeprazole sulfide, which is structurally similar to 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, showed its potential in reducing the corrosion of mild steel in acidic environments. The compound was found to act as a mixed-type inhibitor, and its adsorption on the steel surface followed the Langmuir adsorption isotherm model. This suggests its potential application in industrial settings for corrosion control (Pavithra et al., 2012).
Microbial Synthesis for Proton Pump Inhibition
Microbial oxidation of a compound structurally related to 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole was explored for creating a useful proton pump inhibitor. Cunninghamella echinulata was identified as the most effective microorganism in this process, showcasing the potential for microbial synthesis in pharmaceutical applications (Yoshida et al., 2001).
Impurities in Rabeprazole Sodium
In the process of preparing rabeprazole sodium, impurities such as chloro analogue and methoxy analogue of rabeprazole were identified. These findings are crucial for pharmaceutical quality control and could guide the development and purification processes of related compounds like 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole (Pingili et al., 2005).
Synthesis of Metabolites and Related Substances
During the synthesis of rabeprazole sodium, various metabolites and related substances were observed, including rabeprazole sulfide and rabeprazole sulfone. Understanding these metabolites and impurities is critical for developing safer and more effective pharmaceutical products related to 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole (Reddy et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-10-13(16-8-7-14(10)19-2)9-20-15-17-11-5-3-4-6-12(11)18-15/h3-8H,9H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNKDLUKNUEOOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167124 | |
Record name | 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401167124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole | |
CAS RN |
102804-82-0 | |
Record name | 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102804-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Desmethoxypropoxyl-4-methoxy S-deoxo rabeprazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102804820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401167124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-DESMETHOXYPROPOXYL-4-METHOXY S-DEOXO RABEPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSW7NEY2NI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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